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For Immediate Release

A comprehensive analysis of the indirubin derivative E804 reveals a multi-targeted kinase

inhibition profile, with significant activity against key regulators of cell cycle progression and

oncogenic signaling. This guide provides a detailed comparison of E804's cross-reactivity with

other kinases, supported by quantitative data and experimental protocols, to inform

researchers, scientists, and drug development professionals.

Quantitative Kinase Inhibition Profile of E804
The inhibitory activity of E804 has been quantified against a panel of kinases, revealing a

potent and varied spectrum of engagement. The half-maximal inhibitory concentration (IC50)

and effective concentration (EC50) values are summarized in the table below, offering a clear

comparison of its potency against different kinase targets.
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Kinase Target IC50 / EC50 (µM)
Primary Signaling
Pathway

Reference

c-Src 0.43

Cell Proliferation,

Survival,

Angiogenesis

[1]

CDK2/cyclin A 0.54
Cell Cycle Regulation

(S phase)
[1]

CDK1/cyclin E 0.21
Cell Cycle Regulation

(G1/S transition)
[1]

CDK1/cyclin B 1.65
Cell Cycle Regulation

(G2/M transition)
[1]

IGF-1R 0.65
Growth and

Proliferation

CDK2/CycE 0.23 (EC50)
Cell Cycle Regulation

(G1/S transition)

STAT3 Inhibition Observed

Cell Survival,

Proliferation,

Angiogenesis

[1]

VEGFR-2 Inhibition Observed Angiogenesis

GSK-3β Inhibition Observed
Multiple Cellular

Processes

Key Signaling Pathways Targeted by E804
E804 exerts its biological effects by interfering with critical signaling cascades. The following

diagrams, generated using the DOT language, illustrate the primary pathways affected by

E804's inhibitory action.
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VEGFR-2 Signaling Pathway

Experimental Protocols
To ensure the reproducibility and transparency of the presented data, detailed experimental

methodologies for the key kinase inhibition assays are provided below.

In Vitro c-Src Kinase Assay
The inhibitory effect of E804 on c-Src kinase activity was determined using a standard in vitro

kinase assay.[1]
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c-Src Kinase Assay Workflow

Protocol:

Reaction Mixture Preparation: A reaction mixture containing recombinant c-Src enzyme, a

specific peptide substrate, and varying concentrations of E804 in a suitable kinase buffer is

prepared.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC1087919/
https://www.benchchem.com/product/b10772170?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10772170?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Initiation of Reaction: The kinase reaction is initiated by the addition of ATP.

Incubation: The reaction mixture is incubated at a controlled temperature (typically 30°C) for

a defined period to allow for substrate phosphorylation.

Termination of Reaction: The reaction is stopped by the addition of a termination solution,

often containing EDTA to chelate magnesium ions required for kinase activity.

Detection: The extent of substrate phosphorylation is quantified. This can be achieved

through various methods, such as radiometric assays using [γ-³²P]ATP, or non-radioactive

methods like fluorescence polarization, time-resolved fluorescence resonance energy

transfer (TR-FRET), or luminescence-based assays that measure ATP consumption.

Data Analysis: The percentage of kinase inhibition at each E804 concentration is calculated

relative to a control reaction without the inhibitor. The IC50 value is then determined by fitting

the dose-response data to a sigmoidal curve.

In Vitro Cyclin-Dependent Kinase (CDK) Assays
The inhibitory activity of E804 against CDK1/cyclin B, CDK2/cyclin A, and CDK1/cyclin E

complexes was assessed using a similar in vitro kinase assay methodology.[1]

Protocol:

Reaction Setup: Purified active CDK/cyclin complexes are incubated with a histone H1

substrate in a kinase assay buffer.

Inhibitor Addition: Serial dilutions of E804 are added to the reaction mixtures.

Reaction Initiation and Incubation: The reaction is started by the addition of [γ-³²P]ATP and

incubated at 30°C.

Detection and Analysis: The phosphorylated histone H1 is captured on a filter, and the

incorporated radioactivity is measured using a scintillation counter. The IC50 values are

calculated from the resulting dose-response curves.

Conclusion
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The indirubin derivative E804 demonstrates a potent multi-kinase inhibitory profile, targeting

key players in cancer cell proliferation, survival, and angiogenesis. Its significant activity against

c-Src, various CDKs, and its observed inhibition of STAT3 and VEGFR-2 signaling highlight its

potential as a multi-faceted anti-cancer agent. The provided quantitative data and detailed

experimental protocols offer a valuable resource for researchers in the field of oncology and

drug discovery, facilitating further investigation and comparison of E804 with other kinase

inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.
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